7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
Description
Properties
IUPAC Name |
7-amino-4,5,6-trimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-14-8-5-4-17-11(13)6(5)7(12)9(15-2)10(8)16-3/h4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNDAKTYNNRHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1COC2=O)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, characterized by the presence of methoxy groups and an amino substituent, suggests a diverse range of biological interactions.
- Molecular Formula : C₁₁H₁₃NO₅
- Molecular Weight : 239.23 g/mol
- CAS Number : 99856-51-6
- MDL Number : MFCD10038761
Biological Activity Overview
Research has indicated that benzofuran derivatives, including this compound, exhibit significant anticancer and antimicrobial properties. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a review on structure–activity relationships (SAR) noted that certain modifications to the benzofuran core can enhance cytotoxicity against various cancer cell lines.
Key Findings:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. The compound's IC50 values indicate effective inhibition of cell proliferation.
- Mechanism of Action : The compound may induce apoptosis via the activation of caspase pathways and modulation of signaling pathways involved in cell survival and proliferation.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| K562 | 5 | Apoptosis induction |
| HL60 | 0.1 | Caspase activation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies suggest that this compound may possess both antibacterial and antifungal activities.
Key Findings:
- Antibacterial Activity : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Testing revealed MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains.
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0048 | Bactericidal |
| Escherichia coli | 0.0195 | Bactericidal |
Case Study 1: Anticancer Efficacy
In a controlled study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the potential for this compound to be developed as a therapeutic agent in lung cancer treatment.
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of various benzofuran derivatives including this compound showed promising results against multidrug-resistant strains of Staphylococcus aureus. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain benzofuran derivatives showed activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL for various strains .
Case Study : A derivative of 7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one was evaluated for its antifungal activity against Candida species. The results indicated promising antifungal effects, suggesting potential applications in treating fungal infections .
Anticancer Research
The compound's structural features may also contribute to anticancer properties. Studies have explored various benzofuran derivatives for their ability to inhibit cancer cell proliferation. The presence of the amino group is hypothesized to enhance interactions with biological targets involved in cancer pathways.
Case Study : In vitro studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells, suggesting that this compound may have similar effects worth investigating further .
Neuroprotective Effects
Emerging research suggests that some benzofuran compounds possess neuroprotective properties. These compounds may modulate neuroinflammation or oxidative stress pathways, which are critical in neurodegenerative diseases.
Case Study : Preliminary evaluations indicated that certain benzofuran derivatives could protect neuronal cells from oxidative damage in vitro, highlighting the potential of this compound in neuroprotection studies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one?
- Methodology : The compound can be synthesized via a two-step protocol:
Cyclization : React substituted salicylaldehydes or hydroxyacetophenones with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in dry acetone under reflux with anhydrous K₂CO₃ as a base. This forms the benzofuran core .
Amination : Introduce the amino group via catalytic hydrogenation or nucleophilic substitution of a nitro intermediate (e.g., nitro-2-hydroxyacetophenone derivatives) .
- Key Considerations : Monitor reaction progress using TLC and optimize reflux time (typically 18–24 hours) to maximize yield. Purify via flash chromatography or recrystallization from petroleum ether .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., weak C–H⋯O interactions observed in related benzofuranones) .
- NMR Spectroscopy : Use and NMR to verify substituent positions. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show coupling patterns consistent with substitution .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., observed [M+H] at m/z 256.0954 for CHNO) .
Q. What safety precautions are required when handling this compound?
- Safety Data : While specific data for this derivative is limited, structurally similar benzofuranones (e.g., 6-amino-3H-2-benzofuran-1-one) are classified for industrial use only. Use standard lab PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. amino groups) influence biological activity?
- Structure–Activity Relationship (SAR) Design :
Variation of Substituents : Synthesize analogs with methoxy, hydroxy, or halogen groups at positions 4, 5, and 2. Compare activities using assays like cytotoxicity (e.g., against tumor cell lines) or enzyme inhibition .
Mechanistic Insight : The 3,4,5-trimethoxyphenyl moiety enhances lipophilicity and membrane penetration, while the amino group may facilitate hydrogen bonding with biological targets .
- Data Interpretation : Use statistical tools (e.g., IC correlation with logP) to identify pharmacophore elements .
Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during characterization?
- Troubleshooting Workflow :
Purity Check : Analyze via HPLC or GCMS to detect impurities (e.g., isomers or byproducts contributing to anomalous peaks) .
Isotopic Patterns : Verify HRMS matches for bromine-containing derivatives (e.g., ratio) to rule out contamination .
Dynamic Effects : Consider tautomerism or rotameric forms in solution (e.g., keto-enol equilibria) that may split NMR signals .
Q. What strategies optimize enantiomeric purity in derivatives of this compound?
- Chiral Synthesis :
Asymmetric Catalysis : Use Pd-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry .
Resolution Techniques : Separate enantiomers via chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) .
Q. How can computational methods predict the compound’s reactivity or binding modes?
- In Silico Approaches :
Docking Studies : Model interactions with biological targets (e.g., kinases) using software like AutoDock. Focus on the benzofuran core and trimethoxy groups as binding anchors .
DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
